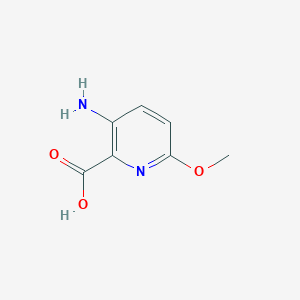

3-Amino-6-methoxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPSAVXCBGGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342221 | |

| Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870971-19-0 | |

| Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-6-methoxypicolinic acid CAS number and properties

An In-depth Technical Guide to 3-Amino-6-methoxypicolinic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amino group, a carboxylic acid, and a methoxy group on a pyridine scaffold—makes it a versatile building block for synthesizing more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 870971-19-0 .[1][2][3]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 870971-19-0 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3][4] |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Synonyms | 3-Amino-6-methoxypyridine-2-carboxylic acid | [1][2][3] |

| Physical Form | Solid | [5] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |

Structural Representation

The molecular structure dictates the compound's reactivity and steric profile.

Caption: Chemical structure of this compound.

Reactivity Profile and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a valuable synthon.

-

Carboxylic Acid Group (-COOH): This group is the primary site for forming amides and esters. Standard coupling reactions (e.g., using EDC/HOBt) can be employed to link this molecule to amines, while acid-catalyzed esterification can be used with alcohols.[6][7] This is a common strategy for creating prodrugs or linking the scaffold to other pharmacophores.[8]

-

Amino Group (-NH₂): The nucleophilic amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also participate in alkylation reactions.[6] Its position ortho to the carboxylic acid allows for potential intramolecular cyclization reactions to form pyridopyrimidine-like structures under specific conditions.

-

Methoxy Group (-OCH₃) & Pyridine Ring: The electron-donating methoxy group and the amino group activate the pyridine ring towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging. The nitrogen atom in the ring can be quaternized or act as a ligand for metal coordination.

The interplay of these groups provides a robust platform for generating diverse chemical libraries for screening in drug discovery programs.

Caption: Reactivity pathways of the core functional groups.

Applications in Research and Drug Development

Substituted aminopicolinic acids are privileged scaffolds in medicinal chemistry. The 6-methoxypyridine moiety, in particular, has been identified as a key component in potent and selective inhibitors of various enzymes.

A notable application is in the development of phosphodiesterase 5 (PDE5) inhibitors. Research has shown that molecules incorporating a 7-(6-methoxypyridin-3-yl) group can exhibit high potency and selectivity for PDE5, an important target in therapies for erectile dysfunction and pulmonary hypertension.[9] this compound serves as a direct precursor or a key building block for constructing such complex heterocyclic systems.

Furthermore, the amino acid functionality makes it an ideal candidate for use in prodrug strategies.[8] By converting a parent drug into an amino acid conjugate, it is often possible to leverage endogenous amino acid transporters to improve oral bioavailability and target specific tissues.[8]

Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on specific laboratory conditions and downstream applications.

Protocol 4.1: Synthesis via Catalytic Hydrogenation (Hypothetical)

This protocol is a generalized procedure adapted from literature methods for synthesizing similar aminopicolinic acids.[10] The synthesis would likely start from a corresponding nitro-substituted precursor.

Objective: To synthesize this compound from 6-Methoxy-3-nitropicolinic acid.

Materials:

-

6-Methoxy-3-nitropicolinic acid

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Hydrogen gas (H₂) source

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Reactant Addition: In the vessel, dissolve the starting material, 6-Methoxy-3-nitropicolinic acid (1 equivalent), in a mixture of glacial acetic acid and a small amount of acetic anhydride.

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %) to the solution under an inert atmosphere. Causality: Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups to amines. Acetic anhydride is sometimes included to protect the newly formed amine in situ, which can then be deprotected.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired level (e.g., 50-60 psi).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques (TLC or LC-MS) on small aliquots.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (e.g., methanol or ethyl acetate).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 4.2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity.

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube

-

Pipettes and vials

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dried, purified compound into a small, clean vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for polar compounds containing both acidic and basic functional groups.

-

Dissolution: Gently agitate or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.[7] Causality: The spectra will provide definitive information on the proton and carbon environments, confirming the presence of the amino, methoxy, and carboxylic acid groups and the substitution pattern on the pyridine ring.

Safety and Handling

While comprehensive toxicological data for this compound is not fully established, data from structurally similar compounds and general laboratory safety principles mandate careful handling.

-

Hazard Classification: Based on related compounds, it should be treated as a substance that can cause skin irritation and serious eye damage.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[11]

-

First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

-

Storage: Keep the container tightly closed and store in a dark, dry place under an inert atmosphere to maintain chemical integrity.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical modifications. For researchers in drug discovery, this compound represents a key building block for accessing novel heterocyclic entities with promising biological activities. Adherence to proper handling protocols is essential to ensure safety and experimental success.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link] (General portal, specific document may vary)

- Sigma-Aldrich. (n.d.). 3-Amino-6-methoxypicolinamide | 1314934-75-2 (Chinese).

- PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information.

- Novasyn Organics. (n.d.). 3-Bromo-6-Methoxypicolinic Acid (CAS 11196147-56-4).

- MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-.

- PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... PMC.

- PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors...

- MDPI. (n.d.). Amino Acids in the Development of Prodrugs.

- Graduate School of Natural and Applied Sciences Thesis. (2014). Synthesis of metal binding artificial amino acids.

- UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids.

- Organic Syntheses. (n.d.). 3-aminopyridine.

Sources

- 1. 3-Amino-6-methoxypyridine-2-carboxylic acid | 870971-19-0 [chemicalbook.com]

- 2. This compound | 870971-19-0 [sigmaaldrich.com]

- 3. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-6-methoxypicolinamide | 1314934-75-2 [sigmaaldrich.com]

- 6. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-methoxypicolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methoxypicolinic acid is a key heterocyclic building block, sought after for its utility in medicinal chemistry and materials science. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile precursor for the synthesis of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the rigorous analytical methodologies required for its complete structural characterization and purity assessment. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of substituted pyridines often requires careful strategic planning to control regioselectivity and ensure the compatibility of functional groups. A logical and efficient pathway to this compound involves a two-step sequence starting from a commercially available, appropriately functionalized precursor. The chosen strategy leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction.

The pathway commences with 6-chloro-3-nitropicolinic acid. The rationale for this starting material is twofold:

-

The chlorine atom at the 6-position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the 3-position.

-

The nitro group serves as a masked amine, which can be selectively reduced in the final step without affecting the other functionalities.

This approach is outlined below:

-

Methoxylation: A nucleophilic aromatic substitution reaction to replace the 6-chloro group with a methoxy group.

-

Nitro Reduction: A catalytic hydrogenation to selectively reduce the 3-nitro group to the desired 3-amino group.

An In-depth Technical Guide to 3-Amino-6-methoxypicolinic acid: From Synthesis to Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-methoxypicolinic acid, a key heterocyclic building block in contemporary medicinal chemistry. While its independent biological activity is not extensively documented in publicly available literature, its significance lies in its role as a crucial intermediate in the synthesis of complex pharmaceutical agents. This document will delve into the known synthetic pathways, physicochemical properties, and the established application of this compound in drug development, offering valuable insights for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: The Emergence of a Versatile Picolinic Acid Derivative

Picolinic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and neuroprotective properties.[1][2] Within this broad class of compounds, this compound has emerged as a structurally important scaffold. Its unique arrangement of a carboxylic acid, an amine, and a methoxy group on a pyridine ring offers multiple reaction sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its utilization in research and development.

History and Discovery: A Modern Intermediate

A significant milestone in the documented history of this compound is its role as an intermediate in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound identified as useful for the treatment of respiratory disorders.[3] A patent filed in 2017 describes novel picolinic acid derivatives and their use in the preparation of this complex molecule, underscoring the industrial relevance of this compound.[3] This suggests that the compound was likely synthesized and optimized as part of a larger drug discovery program, a common trajectory for such specialized chemical intermediates.

Synthesis and Chemical Properties

The synthesis of this compound, as outlined in patent literature, involves a multi-step process that leverages modern synthetic organic chemistry techniques.[3] The general approach highlights the strategic introduction of functional groups onto the pyridine core.

General Synthetic Strategy

A plausible synthetic route, based on related literature and patent disclosures, is conceptualized as follows. The process would likely start from a readily available substituted pyridine and involve sequential reactions to introduce the amino, methoxy, and carboxylic acid functionalities at the desired positions.

A key patent discloses a process for producing 2,3-diamino-6-methoxypyridine, which can serve as a precursor.[4] The synthesis involves the methoxylation of 2-amino-6-chloro-3-nitropyridine, followed by reduction of the nitro group.[4] Subsequent modification of one of the amino groups to a carboxylic acid would yield the target molecule.

Below is a generalized workflow illustrating a potential synthetic pathway:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Nitration of a suitable pyridine precursor.

-

A substituted 6-methoxypyridine is treated with a mixture of concentrated nitric and sulfuric acids at a controlled temperature to introduce a nitro group at the 3-position.

Step 2: Reduction of the nitro group.

-

The resulting 3-nitro-6-methoxypyridine derivative is then subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or chemical reduction to convert the nitro group to an amino group.

Step 3: Introduction of the carboxylic acid group.

-

The final step involves the introduction of the carboxylic acid at the 2-position. This can be a more complex transformation and may involve metallation followed by quenching with carbon dioxide, or other carboxylation strategies.

Note: This is a generalized protocol and would require significant optimization and adaptation based on the specific starting materials and reaction conditions.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized in the table below.[5][6]

| Property | Value | Reference |

| CAS Number | 870971-19-0 | [6] |

| Molecular Formula | C₇H₈N₂O₃ | [6] |

| Molecular Weight | 168.15 g/mol | [6] |

| Appearance | Yellow to brown solid (predicted) | [6] |

| Boiling Point | 382.0±42.0 °C (predicted) | [6] |

| Density | 1.384 g/cm³ (predicted) | [6] |

| pKa | 1.46±0.50 (predicted) | [6] |

Analytical Data: While a comprehensive public database of its spectra is not available, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as the carboxylic acid (C=O and O-H stretch), amino group (N-H stretch), and the aromatic ring.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of novel pharmaceuticals.

Intermediate for Respiratory Disorder Therapeutics

As previously mentioned, a key application is in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound targeted for respiratory ailments.[3] The synthesis described in the patent literature showcases how the functional groups of this compound are utilized for further chemical transformations to build the final, more complex and biologically active molecule.[3]

Caption: Role as an intermediate in pharmaceutical synthesis.

Potential for Further Drug Discovery

Given the known biological activities of the broader picolinic acid class of compounds, it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties.

-

Neuroprotective Potential: Picolinic acid itself is an endogenous metabolite of L-tryptophan and has been investigated for its neuroprotective effects.[2] The structural features of this compound could be explored for the development of new central nervous system (CNS) active agents.

-

Antimicrobial Activity: Picolinic acid and its derivatives have demonstrated antimicrobial properties.[1] Further research could evaluate this compound and its analogs for activity against various bacterial and fungal strains.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. While not a therapeutic agent in its own right based on current knowledge, its value as a sophisticated building block is firmly established. The synthetic routes to this molecule, though not extensively detailed in peer-reviewed journals, are accessible through patent literature, providing a roadmap for its preparation.

Future research into this molecule could diverge into two main paths. The first would be the continued optimization of its synthesis to improve yield, reduce cost, and enhance safety, further solidifying its utility as a pharmaceutical intermediate. The second, and perhaps more exploratory path, would be to investigate the inherent biological activities of this compound and its simple derivatives. Such studies could uncover novel pharmacological properties, potentially expanding its application beyond its current role as a synthetic precursor. For researchers in medicinal chemistry, this molecule represents both a practical tool and a potential starting point for new discoveries.

References

- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google P

- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google P

- This compound | C7H8N2O3 | CID 579938 - PubChem. (URL: [Link])

- United States Patent (19) - Googleapis.com. (URL: not available)

- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (URL: [Link])

- Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC - NIH. (URL: [Link])

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])

- 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. (URL: [Link])

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (URL: [Link])

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P

- Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PubMed. (URL: [Link])

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (URL: [Link])

- Aromatic L-Amino-Acid Decarboxylase Deficiency Screening by Analysis of 3-O-Methyldopa in Dried Blood Spots: Results of a Multicentric Study in Neurodevelopmental Disorders - MDPI. (URL: [Link])

Sources

- 1. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]

- 3. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxypicolinic acid is a substituted pyridine derivative with a molecular formula of C₇H₈N₂O₃.[1] As a member of the picolinic acid family, it holds potential significance in medicinal chemistry and drug development due to the diverse biological activities associated with this scaffold. The precise arrangement of the amino, methoxy, and carboxylic acid functional groups on the pyridine ring dictates its chemical properties, reactivity, and potential interactions with biological targets. Therefore, unambiguous structural elucidation is a critical step in its synthesis, characterization, and application.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, integrating spectroscopic analysis and a plausible synthetic strategy. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of spectroscopic interpretation for related compounds and computational prediction tools to provide a robust theoretical framework for its characterization.

Part 1: Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized starting from a commercially available precursor, 2-amino-6-chloropicolinic acid. This multi-step synthesis involves the strategic introduction of the methoxy group followed by the installation of the amino group at the desired position.

Synthetic Workflow Diagram```dot

digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="2-Amino-6-chloropicolinic acid"]; B [label="Methyl 2-amino-6-chloropicolinate"]; C [label="Methyl 2-amino-6-methoxypicolinate"]; D [label="Methyl 2-amino-3-nitro-6-methoxypicolinate"]; E [label="Methyl 3-amino-6-methoxypicolinate"]; F [label="this compound"];

A -> B [label="Esterification\n(MeOH, H2SO4)"]; B -> C [label="Methoxylation\n(NaOMe, MeOH)"]; C -> D [label="Nitration\n(HNO3, H2SO4)"]; D -> E [label="Reduction\n(H2, Pd/C)"]; E -> F [label="Hydrolysis\n(aq. HCl)"]; }

Caption: Integrated workflow for the synthesis and structural elucidation of this compound.

Conclusion

References

Sources

An In-depth Technical Guide to 3-Amino-6-methoxypicolinic Acid: Synthesis, Characterization, and Potential Biological Applications

This technical guide provides a comprehensive overview of 3-Amino-6-methoxypicolinic acid, a substituted pyridine carboxylic acid with potential applications in pharmaceutical and agrochemical research. Drawing from established synthetic methodologies for related compounds and predictive insights into its biological activity, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Picolinic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of amino and methoxy substituents onto the pyridine ring can significantly modulate their physicochemical properties and biological targets. This compound, in particular, presents an interesting scaffold for further chemical exploration and biological evaluation. While specific literature on this exact molecule is sparse, this guide synthesizes information from closely related analogues to provide a foundational understanding of its synthesis, potential bioactivities, and the experimental workflows required for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| IUPAC Name | 3-amino-6-methoxypyridine-2-carboxylic acid | Sigma-Aldrich[1] |

| CAS Number | 870971-19-0 | Sigma-Aldrich[1] |

| Predicted Boiling Point | 382.0±42.0 °C | ChemicalBook |

| Storage Temperature | 2-8°C, under inert gas | Sigma-Aldrich[1] |

| Appearance | Yellow to brown solid | ChemicalBook |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed multi-step synthesis involves nitration, selective amination, methoxylation, and finally, conversion of a precursor to the carboxylic acid.

Sources

An In-Depth Technical Guide to the Fundamental Chemistry of 3-Amino-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxypicolinic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, an amine, and a methoxy group on a pyridine scaffold provides a versatile platform for the synthesis of complex molecules with diverse biological activities. This guide offers a comprehensive overview of its fundamental chemistry, including its synthesis, spectroscopic characterization, reactivity, and potential applications in the pharmaceutical sciences. Understanding these core principles is crucial for its effective utilization as a building block in the development of novel therapeutics. Picolinic acid and its derivatives have been identified as promising scaffolds for enzyme inhibitors, highlighting the potential of this compound class in drug development.[1][2]

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[3] The structure, confirmed by its CAS registry number 870971-19-0, features a picolinic acid core substituted with an amino group at the 3-position and a methoxy group at the 6-position.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| CAS Number | 870971-19-0 | [4][5] |

| Predicted Boiling Point | 382.0 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.384 g/cm³ | ChemicalBook |

| Appearance | Yellow to brown solid | ChemicalBook |

Synthesis of this compound: A Plausible Experimental Protocol

Synthetic Workflow Diagram

Caption: Plausible synthetic route to this compound.

Step-by-Step Methodology

Step 1: Ammonolysis of 2,6-Dichloro-3-nitropyridine

This initial step involves the selective displacement of one chlorine atom with an amino group.

-

Rationale: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, making the chlorine atoms susceptible to displacement. The reaction conditions can be controlled to favor monosubstitution.

-

Procedure:

-

In a pressure vessel, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol.

-

Saturate the solution with ammonia gas at 0 °C.

-

Seal the vessel and heat to 100-120 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude 2-amino-6-chloro-3-nitropyridine by column chromatography on silica gel.

-

Step 2: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

The remaining chlorine atom is replaced with a methoxy group.

-

Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloride. The presence of the nitro and amino groups influences the regioselectivity of this reaction.

-

Procedure:

-

Dissolve 2-amino-6-chloro-3-nitropyridine (1 equivalent) in anhydrous methanol.

-

Add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Cool to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure and purify the crude 2-amino-6-methoxy-3-nitropyridine by recrystallization or column chromatography.

-

Step 3: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, yielding a diamino intermediate.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

-

Procedure:

-

Dissolve 2-amino-6-methoxy-3-nitropyridine (1 equivalent) in ethanol or acetic acid.

-

Add a catalytic amount of 10% palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude 2,3-diamino-6-methoxypyridine.

-

Step 4: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor

The newly formed amino group at the 3-position is converted to a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.

-

Rationale: The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.

-

Procedure:

-

Dissolve 2,3-diamino-6-methoxypyridine (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

Cool the mixture and extract the product, 3-amino-6-methoxypicolinonitrile, with an organic solvent.

-

Step 5: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the carboxylic acid.

-

Rationale: Both acidic and basic conditions can be employed for the hydrolysis of nitriles. Acidic hydrolysis is chosen here to be compatible with the product's structure.

-

Procedure:

-

Dissolve the crude 3-amino-6-methoxypicolinonitrile in a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture at reflux for several hours until the hydrolysis is complete.

-

Cool the solution and carefully neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

-

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the known spectra of its methyl ester and other similar pyridine derivatives, a reliable prediction of its key spectral features can be made.[7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons as two doublets in the δ 6.5-7.5 ppm range; a singlet for the methoxy protons around δ 3.9 ppm; broad singlets for the amino and carboxylic acid protons. |

| ¹³C NMR | Six distinct aromatic carbon signals, including a downfield signal for the carboxylic acid carbon (>165 ppm); a signal for the methoxy carbon around 55 ppm. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹; N-H stretching vibrations (amine) around 3300-3500 cm⁻¹; C=O stretch (carboxylic acid) around 1700 cm⁻¹; C-O stretch (methoxy) around 1250 cm⁻¹; aromatic C=C and C=N stretching vibrations. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 168; characteristic fragmentation pattern including loss of H₂O (m/z 150), COOH (m/z 123), and CH₃O (m/z 137). |

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the aromatic amine, and the methoxy group on the pyridine ring.

Reactivity Workflow Diagram

Caption: Key reaction types for this compound.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions and amide bond formation with amines using coupling reagents (e.g., EDC, HOBt). These reactions are fundamental for its use in creating libraries of derivatives for drug screening.

-

Amino Group: The primary aromatic amine is a versatile functional handle. It can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, and can participate in diazotization reactions.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution than benzene. However, the presence of the activating amino and methoxy groups can facilitate electrophilic substitution at the positions ortho and para to these groups.

Applications in Drug Discovery and Development

The structural motifs present in this compound are prevalent in many biologically active compounds. Picolinic acid derivatives, in particular, have been explored as inhibitors for a variety of enzymes.[8][9][10]

-

Scaffold for Enzyme Inhibitors: The ability of the picolinic acid moiety to chelate metal ions makes it an attractive scaffold for designing inhibitors of metalloenzymes. For example, derivatives of picolinic acid have been investigated as inhibitors of dopamine β-monooxygenase.[8] The amino and methoxy groups of this compound provide additional points for interaction with the enzyme's active site, allowing for the fine-tuning of binding affinity and selectivity.

-

Building Block for Bioactive Molecules: The multiple functional groups allow for the straightforward incorporation of this molecule into larger, more complex structures. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, a common strategy in lead optimization.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Hits from FBDD can be elaborated from the amino and carboxylic acid functionalities to develop more potent and selective drug candidates.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not yet extensively documented, can be achieved through logical and established synthetic transformations. Its rich chemical reactivity, stemming from its multiple functional groups, allows for the creation of diverse molecular libraries for biological screening. For researchers and scientists in drug development, a thorough understanding of the fundamental chemistry of this compound will undoubtedly facilitate the design and synthesis of the next generation of therapeutic agents.

References

- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- PubMed. (n.d.). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.

- National Center for Biotechnology Information. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.

- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Google Patents. (1989). United States Patent (19).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,.

- University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

- NIST. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-. NIST Chemistry WebBook.

- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- University of Toledo. (1991). United States Patent.

- National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.

- MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

- Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- National Center for Biotechnology Information. (n.d.). 3-Amino-2-piperidone-6-carboxylic acid. PubChem.

- Office of Scientific and Technical Information. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.

- ChemWhat. (n.d.). 6-AMino-2-Methoxypyridine-3-carboxylic acid Methyl ester CAS#: 149539-81-1.

- International Journal of Scientific Research in Science and Technology. (n.d.). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-6-methoxypyridine-2-carboxylic acid | 870971-19-0 [chemicalbook.com]

- 5. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 3-aMino-6-Methoxypicolinate(938439-54-4) 1H NMR [m.chemicalbook.com]

- 8. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-methoxypicolinic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-6-methoxypicolinic acid (CAS 870971-19-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers not only the spectral data but also insights into the experimental methodologies and the rationale behind the interpretation of the spectroscopic features.

Introduction

This compound is a substituted picolinic acid derivative with potential applications in medicinal chemistry and materials science. Accurate and thorough characterization of its molecular structure is paramount for its application and further development. Spectroscopic techniques are indispensable tools for elucidating the structural features of organic molecules. This guide will systematically present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational understanding of its chemical identity.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 870971-19-0[1]

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

The molecular structure of this compound, featuring a pyridine ring with amino, methoxy, and carboxylic acid functional groups, is the basis for the interpretation of its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted based on the analysis of its methyl ester derivative, Methyl 3-amino-6-methoxypicolinate[2]. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | COOH |

| ~7.1 | d | 1H | H-4 |

| ~6.4 | d | 1H | H-5 |

| ~5.9 | br s | 2H | NH₂ |

| 3.85 | s | 3H | OCH₃ |

Interpretation:

-

The two aromatic protons on the pyridine ring appear as doublets due to coupling with each other.

-

The amino protons typically appear as a broad singlet.

-

The methoxy protons appear as a sharp singlet.

Experimental Protocol for ¹H NMR:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of the structurally similar compound, 3-aminopicolinic acid[3].

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~160 | C-6 (attached to OCH₃) |

| ~148 | C-2 (attached to COOH) |

| ~138 | C-3 (attached to NH₂) |

| ~115 | C-4 |

| ~108 | C-5 |

| ~54 | OCH₃ |

Interpretation:

-

The pyridine ring carbons show distinct signals in the aromatic region.

-

The electron-donating amino and methoxy groups cause an upfield shift (lower ppm) of the carbons they are attached to and the ortho/para carbons.

-

The carboxylic acid carbonyl carbon appears at the lowest field (highest ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (Amino group) |

| 3300-2500 | Strong, Very Broad | O-H stretching (Carboxylic acid) |

| ~1700 | Strong | C=O stretching (Carboxylic acid) |

| ~1620 | Medium | N-H bending (Amino group) |

| ~1580, ~1470 | Medium-Weak | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretching (Aryl ether) |

Interpretation:

-

The broad O-H stretch of the carboxylic acid is a very characteristic feature and often overlaps with the C-H stretching region.

-

The N-H stretching of the primary amine appears as two bands in some cases.

-

The strong carbonyl absorption is indicative of the carboxylic acid group.

-

The absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 168.15 g/mol [1].

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 168

-

Loss of H₂O: m/z = 150

-

Loss of OCH₃: m/z = 137

-

Loss of COOH: m/z = 123

-

Decarboxylation (-CO₂): m/z = 124

The fragmentation pattern of the related 3-aminopicolinic acid shows a molecular ion peak at m/z 138 and a base peak at m/z 94, corresponding to the loss of the carboxylic acid group[3]. A similar primary fragmentation is expected for this compound.

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer via a liquid chromatography system or direct injection.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. By combining predicted data with the analysis of closely related compounds and established spectroscopic principles, a comprehensive spectroscopic profile has been established. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental results.

References

- PubChem. This compound. [Link]

- PubChem. 3-Aminopicolinic acid. [Link][3]

- Bawa, R. A., & Ali, B. E. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(4), p371-378. [Link]

- Global Substance Registration System. 3-AMINOPICOLINIC ACID. [Link]

- NIST.

- PubChem. 6-Hydroxypicolinic acid. [Link]

- PubChem. [Link]

- mzCloud. 6 Hydroxypicolinic acid. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- PubChem.

- NIST. 3-Pyridinecarboxylic acid, 6-amino-. [Link]

- PubChem. 3-Amino-6-bromopicolinic acid. [Link]

- PubChem. 3-Hydroxypicolinic Acid. [Link]

- NIST Chemistry WebBook. [Link]

- NIST. 3-Aminoisonicotinic acid. [Link]

Sources

- 1. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methyl 3-aMino-6-Methoxypicolinate(938439-54-4) 1H NMR [m.chemicalbook.com]

- 3. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 3-Amino-6-methoxypicolinic Acid

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3-amino-6-methoxypicolinic acid. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental avenue to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing critical insights that accelerate research and development. This document details the fundamental principles, practical workflows, and interpretive frameworks for analyzing this compound, targeting researchers, scientists, and professionals in drug development. We cover molecular structure optimization, vibrational frequency analysis, electronic properties including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), and potential applications in drug design through molecular docking.

Introduction: The Significance of Picolinic Acid Derivatives and Computational Scrutiny

Picolinic acid (pyridine-2-carboxylic acid) is a biologically significant molecule, acting as a catabolite of tryptophan and a key chelating agent for various metal ions. Its derivatives are widely investigated for their potential as antimicrobial, antimalarial, and antitumor agents, as well as for their applications in materials science as corrosion inhibitors.[1][2] The title compound, this compound, incorporates key functional groups—an amino group, a methoxy group, and a carboxylic acid on a pyridine scaffold—that can significantly influence its biological activity and chemical reactivity.

Understanding the molecule's three-dimensional structure, electronic charge distribution, and reactive sites is paramount for designing novel drugs or materials. While experimental techniques like X-ray crystallography and spectroscopy are indispensable, they can be resource-intensive. Theoretical and computational studies provide a synergistic approach, offering highly detailed molecular-level information that can predict experimental outcomes and explain observed phenomena.[3]

This guide focuses on the application of Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost and accuracy, making it a cornerstone of modern molecular modeling.[3][4] We will delineate the process of using DFT to predict the geometry, vibrational spectra (FT-IR, Raman), and electronic characteristics of this compound, and discuss how these theoretical results can be correlated with experimental data.

Foundational Computational Methodology: Density Functional Theory (DFT)

The core of modern computational analysis for organic molecules lies in quantum mechanics. DFT is a preferred method because it calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, offering significant computational savings without a major loss in accuracy.[4]

A typical DFT study involves several key choices:

-

Functional: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric and electronic property predictions.[2][4]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is commonly employed. This notation indicates a triple-zeta valence shell description with diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) for describing non-spherical electron distributions, which is crucial for molecules with heteroatoms and hydrogen bonds.[2]

The general workflow for computational analysis is depicted below.

Caption: General workflow for computational analysis of a molecule.

Molecular Structure and Vibrational Analysis

The first step in any computational study is to determine the most stable 3D conformation of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy.

Optimized Geometric Parameters

DFT calculations at the B3LYP/6-311++G(d,p) level provide precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography if available. For this compound, key parameters of interest include the C-N, C-O, and C-C bond lengths within the pyridine ring and its substituents, which are indicative of electron delocalization and substituent effects.

| Parameter | Functional Group | Predicted Value (Å or °) |

| C=O Bond Length | Carboxylic Acid | ~1.21 Å |

| C-OH Bond Length | Carboxylic Acid | ~1.35 Å |

| C-NH2 Bond Length | Amino Group | ~1.37 Å |

| Ring C-N Bond Angle | Pyridine Ring | ~118-122° |

| C-O-C Bond Angle | Methoxy Group | ~117° |

| (Note: These are typical values for similar functional groups and would be precisely calculated for the title compound.) |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Once the optimized geometry is confirmed as a true energy minimum (verified by the absence of imaginary frequencies in a frequency calculation), the same calculation yields the harmonic vibrational frequencies. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum.

-

Causality: The calculated frequencies are typically higher than experimental values due to the calculation assuming a harmonic potential and being performed on a single molecule in a vacuum. To correct for this, a scaling factor (e.g., ~0.96 for B3LYP) is often applied.[2]

Key Vibrational Modes for this compound:

-

O-H Stretch (Carboxylic Acid): A broad band typically around 3000-3300 cm⁻¹.

-

N-H Stretch (Amino Group): Two distinct peaks (symmetric and asymmetric) around 3350-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp peak around 1700-1750 cm⁻¹.

-

C=C and C=N Ring Stretches (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Group): A strong peak around 1250 cm⁻¹.

By comparing the scaled theoretical spectrum with an experimental one, each peak can be confidently assigned to a specific molecular motion, providing a complete vibrational characterization of the molecule.[2]

Electronic Property Analysis

Electronic properties determine the reactivity and interaction behavior of a molecule. DFT calculations provide several key descriptors.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[3] For this compound, the electron-donating amino and methoxy groups are expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid and pyridine nitrogen will lower the LUMO energy, influencing the overall energy gap.

| Property | Description | Significance |

| E_HOMO | Energy of the Highest Occupied MO | Related to ionization potential; nucleophilicity |

| E_LUMO | Energy of the Lowest Unoccupied MO | Related to electron affinity; electrophilicity |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

-

Red Regions: Indicate negative potential (electron-rich), corresponding to sites for electrophilic attack. For our molecule, this would be around the oxygen atoms of the carboxylic and methoxy groups, and the pyridine nitrogen.

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. This is expected around the hydrogen atoms of the amino and carboxylic acid groups.

-

Green Regions: Indicate neutral potential.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.[5]

Caption: Relationship between geometry and electronic property analyses.

Application in Drug Development: Molecular Docking

For professionals in drug development, a primary application of computational studies is predicting how a ligand (the drug candidate) will bind to a biological target, such as a protein or enzyme. This is achieved through molecular docking .

Molecular docking is a computational simulation that places a ligand into the binding site of a receptor and evaluates the interaction energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[6][7]

Protocol for a Typical Molecular Docking Study

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other non-essential components.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy 3D structure of this compound.

-

Assign atomic charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (active site) on the receptor, often based on the location of a known inhibitor or through binding site prediction algorithms.[6]

-

Use a docking program (e.g., AutoDock Vina) to systematically search for the best binding poses of the ligand within the active site.[8] The program uses a scoring function to calculate the binding affinity (in kcal/mol) for each pose.

-

-

Analysis of Results:

-

Identify the pose with the lowest binding energy.

-

Visualize the ligand-receptor complex to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the binding.[8][9] For example, the carboxylic acid group of our molecule is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Lysine in a binding pocket.

-

Conclusion

Theoretical and computational studies, spearheaded by Density Functional Theory, provide a remarkably detailed and predictive framework for understanding the properties of this compound. From establishing its stable three-dimensional structure and interpreting its vibrational spectra to mapping its electronic reactivity and simulating its interaction with biological targets, these computational methods are essential tools in modern chemical and pharmaceutical research. They not only complement experimental findings but also guide future research by offering mechanistic insights and enabling the in silico screening of molecular properties, thereby accelerating the discovery and development of new therapeutic agents and advanced materials.

References

- Insights from molecular network analysis to docking of sterubin with potential targets.

- In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia.

- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep

- Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. MDPI. [Link]

- Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease. MDPI. [Link]

- Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Royal Society of Chemistry. [Link]

- Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase.

- Part 3. Theoretical study on some amino acids and their potential activity as corrosion inhibitors for mild steel in HCl.

- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SCIRP. [Link]

- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)

- Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. [Link]

- Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids.

- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

- 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem. [Link]

- Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. Der Pharma Chemica. [Link]

- 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Insights from molecular network analysis to docking of sterubin with potential targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Utility of 3-Amino-6-methoxypicolinic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of synthetic intermediates, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules. This in-depth technical guide focuses on the role and applications of 3-Amino-6-methoxypicolinic acid (CAS 870971-19-0), a versatile scaffold for the synthesis of complex drug candidates. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into its synthesis, reactivity, and application.

Core Attributes of this compound: A Multifunctional Scaffold

This compound is a pyridine derivative featuring three key functional groups: a carboxylic acid at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position. This unique arrangement provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of highly substituted pyridine-based compounds.

| Property | Value | Source |

| CAS Number | 870971-19-0 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

The strategic placement of the functional groups allows for selective modifications. The carboxylic acid is a handle for amide bond formation, a cornerstone of medicinal chemistry. The amino group can be acylated, alkylated, or utilized in cross-coupling reactions to introduce diverse substituents. The methoxy group, while relatively stable, can influence the electronic properties of the pyridine ring and can be a site for demethylation to reveal a hydroxypyridine scaffold.

Synthesis of this compound: A Plausible Route

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

This two-step process leverages well-understood and scalable reactions, making the target molecule accessible for research and development purposes.

Key Transformations and Applications as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is best illustrated through its key chemical transformations.

Amide Bond Formation: The Gateway to Bioactive Amides

The carboxylic acid functionality of this compound is readily converted to amides, a common structural motif in pharmaceuticals.[3] Standard amide coupling reagents can be employed for this transformation. A particularly relevant example is the HATU-mediated coupling of a structurally similar compound, 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid, with an amino alcohol.[4]

Experimental Protocol: HATU-Mediated Amide Coupling [4]

-

To a reaction vessel, add 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid (1.0 eq) and HATU (1.2 eq).

-

Add a solution of the desired amine (1.1 eq) in a suitable solvent (e.g., isopropyl acetate).

-

Stir the solution at room temperature.

-

Slowly add a non-nucleophilic base, such as DIPEA (2.0 eq), to the reaction mixture.

-

Continue to stir the reaction at room temperature for 2-4 hours, monitoring progress by a suitable chromatographic method (e.g., HPLC or TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with the reaction solvent.

-

Combine the organic phases and wash with 10% aqueous citric acid, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate and evaporate to dryness to yield the final amide product.

This protocol, adapted from a patent for the synthesis of a complex picolinamide, demonstrates a robust and scalable method for amide bond formation, which is directly applicable to this compound.[4]

Caption: General workflow for HATU-mediated amide coupling.

Reduction to (3-Aminopyridin-2-yl)methanol Derivatives

The carboxylic acid can be reduced to a primary alcohol, yielding (3-amino-6-methoxypyridin-2-yl)methanol. This transformation opens up new avenues for derivatization, as the resulting hydroxymethyl group can be further functionalized. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol: Reduction of Carboxylic Acid to Alcohol [5]

-

Suspend LiAlH₄ (excess, e.g., 2-3 eq) in a dry, aprotic solvent such as THF under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in dry THF to the LiAlH₄ suspension.

-

Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting granular precipitate at room temperature for at least 30 minutes.

-

Filter the precipitate through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by crystallization or column chromatography.

This reduction provides access to a new set of intermediates where the hydroxymethyl group can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.

Cross-Coupling Reactions of the Amino Group

While the amino group can be readily acylated or alkylated, it can also serve as a handle for more complex C-N bond formations through cross-coupling reactions. For instance, after conversion of the amino group to a more suitable leaving group (e.g., a halide via Sandmeyer reaction), Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the 3-position.[6][7]

Conclusion: A Versatile Building Block for Drug Discovery

This compound represents a highly versatile and strategically valuable synthetic intermediate for drug discovery and development. Its trifunctional nature allows for a wide range of selective modifications, enabling the rapid generation of diverse compound libraries for biological screening. The ability to readily form amides, reduce the carboxylic acid to an alcohol, and potentially engage the amino group in cross-coupling reactions makes it a powerful tool for accessing novel chemical space. As the demand for new and effective therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like this compound will only increase.

References

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- BenchChem. (n.d.). An In-depth Technical Guide to (3-Aminopyridin-2-yl)methanol.

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- ChemicalBook. (2017). 870971-19-0(3-Amino-6-methoxypyridine-2-carboxylic acid) Product Description.

- BenchChem. (n.d.). Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol.

- Li, X. (2024).

- Growing Science. (2022).

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- LibreTexts. (2024). Suzuki-Miyaura Coupling.

- BenchChem. (n.d.). An In-depth Technical Guide to (3-Aminopyridin-2-yl)methanol.